

"Methyl 2-bromo-4-hydroxy-5-nitrobenzoate" comparative yield analysis

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Compound of Interest

Compound Name: *Methyl 2-bromo-4-hydroxy-5-nitrobenzoate*

Cat. No.: *B12466693*

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Comparative Yield Analysis: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

CAS: 1642794-76-0 | Formula: $C_8H_6BrNO_5$ | MW: 276.04 g/mol

Executive Summary & Route Comparison

The synthesis of **Methyl 2-bromo-4-hydroxy-5-nitrobenzoate** presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The presence of three distinct directing groups—the ester (deactivator, meta-director), the hydroxyl (strong activator, ortho/para-director), and the bromine (weak deactivator, ortho/para-director)—dictates the reaction pathway.

Two primary synthetic strategies are evaluated below. Route A (Direct Nitration) is the industry-preferred method due to higher atom economy and fewer unit operations, provided that temperature is strictly controlled to prevent dinitration or hydrolysis.

Table 1: Comparative Efficiency of Synthesis Routes

Feature	Route A: Direct Nitration (Recommended)	Route B: Esterification of Nitro-Acid	Route C: Bromination of Nitro-Ester
Precursor	Methyl 2-bromo-4-hydroxybenzoate	2-Bromo-4-hydroxy-5-nitrobenzoic acid	Methyl 4-hydroxy-5-nitrobenzoate
Key Reagents	HNO ₃ / H ₂ SO ₄ (or AcOH)	MeOH / H ₂ SO ₄ (cat.)	Br ₂ / AcOH
Typical Yield	75 – 85%	90 – 95% (Step 2 only) Overall: ~60%	< 50% (Poor Regioselectivity)
Regioselectivity	High (Directed to C5 by OH/Br)	N/A (Pre-functionalized)	Low (Competes with C3)
Scalability	High (Exothermic control required)	High	Low (Purification difficult)
Impurity Profile	3-nitro isomer (<5%), dinitro species	Acid impurities	3-bromo isomer, dibromo species

Mechanistic Insight & Causality

Understanding the electronic directing effects is crucial for optimizing Yield in Route A.

- The Substrate: Methyl 2-bromo-4-hydroxybenzoate.
 - -OH (C4): Strong activator. Directs to C3 and C5.
 - -Br (C2): Weak deactivator. Directs ortho (C1, C3) and para (C5).
 - -COOMe (C1): Moderate deactivator. Directs meta (C3, C5).
- The Conflict: All three groups theoretically activate or direct to positions C3 and C5.
- The Resolution (Sterics):
 - Position C3: Located between the bulky Bromine (C2) and Hydroxyl (C4) groups. Severe steric hindrance makes substitution here unfavorable.

- Position C5: Located adjacent to the Hydroxyl (C4) and a Proton (C6). It is significantly less hindered.
- Conclusion: Nitration occurs predominantly at C5, yielding the desired 5-nitro isomer with high regioselectivity.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of **Methyl 2-bromo-4-hydroxy-5-nitrobenzoate** via controlled nitration.

Materials

- Substrate: Methyl 2-bromo-4-hydroxybenzoate (1.0 equiv)
- Solvent: Glacial Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄)
- Nitrating Agent: Fuming Nitric Acid (HNO₃, 1.1 equiv)
- Quench: Crushed Ice / Water

Step-by-Step Methodology

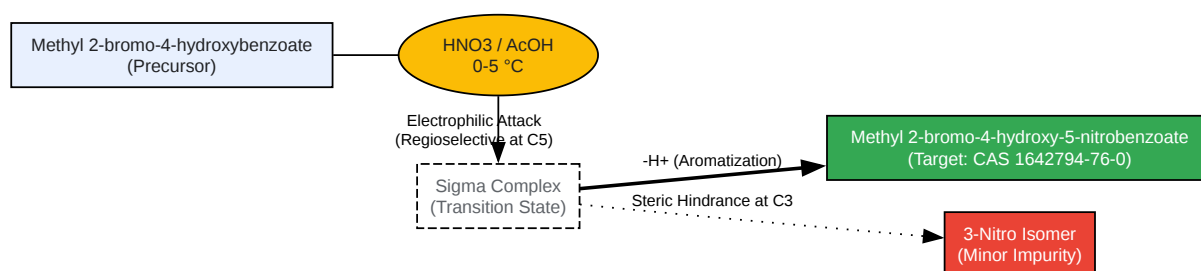
- Preparation: Charge a 3-neck round-bottom flask with Methyl 2-bromo-4-hydroxybenzoate (e.g., 10.0 g) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.
 - Note: Acetic acid is preferred over H₂SO₄ for milder conditions, reducing the risk of ester hydrolysis.
- Cooling: Cool the solution to 0–5 °C using an ice/salt bath.
 - Critical: Temperature control is vital. Exceeding 10 °C promotes dinitration and oxidation of the phenolic ring.
- Nitration: Add Fuming HNO₃ (1.1 equiv) dropwise over 30 minutes.
 - Observation: Maintain internal temperature < 5 °C. The solution will turn yellow/orange.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

- Validation: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. Starting material should be < 1%.^[1]
- Quench & Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
- Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3 × 50 mL) to remove residual acid.
- Purification: Recrystallize from Methanol/Water or Ethanol if necessary to remove trace 3-nitro isomers.
- Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Self-Validating Checkpoint:

- Melting Point: The product should have a sharp melting point (distinct from the starting material).
- Appearance: Product is typically a yellow crystalline solid. Darkening indicates oxidation (improper temp control).

Visualization of Synthesis Pathway



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Figure 1: Reaction pathway illustrating the regioselective nitration of Methyl 2-bromo-4-hydroxybenzoate. The steric bulk at C3 favors substitution at C5.

References

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